Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Fenebrutinib iminium ion formation pathway
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Compound Focus: Fenebrutinib

CAS No.: 1434048-34-6

Cat. No.: S002954

The Iminium lon Bioactivation Pathway

The bioactivation of fenebrutinib to iminium ions is proposed to occur specifically on its piperazine ring.
The pathway involves initial enzymatic hydroxylation, followed by dehydration to form unstable,
electrophilic iminium intermediates. These reactive species were identified experimentally by trapping them

with potassium cyanide (KCN) to form stable cyano-adducts for analysis [1] [2].

The diagram below illustrates this proposed bioactivation pathway.
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This pathway is part of a broader metabolic profile for fenebrutinib. The table below summarizes the

different types of metabolites and reactive intermediates that have been characterized.
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Key Structural Feature Number Primary Trappin
Metabolite/Adduct Type Y > Y pping
Involved Identified Agent
Phase | Metabolites [1] [2] Piperazine ring, Pyridine ring, 10 N/A

Oxetane ring

Iminium lon Intermediates  Piperazine ring 4 Potassium Cyanide
[1] [2] (KCN)

Aldehyde Intermediates [1] Hydroxymethyl group on 6 Methoxylamine

[2] Pyridine

Iminoquinone Pyridine ring 5 Glutathione (GSH)

Intermediates [1] [2]

Experimental Protocol for Identification

The following methodology, based on the research, details how the iminium ion pathway was characterized

in vitro [1] [2].

e Step 1: In Silico Prediction

o Software: StarDrop WhichP450 module.

o Action: The composite site lability (CSL) value for fenebrutinib was calculated to be 0.9917,
predicting it is highly susceptible to metabolism, primarily by the CYP3A4 isoform. The
piperazine ring was identified as a labile site.

e Step 2: In Vitro Incubation

o System: Rat Liver Microsomes (RLM).

o Incubation Conditions: Fenebrutinib was incubated with RLM in the presence of a NADPH-
regenerating system to enable CYP450 activity.

o Trapping Agent: Potassium cyanide (KCN, 1.0 mM) was added to the incubation mixture to
trap the transient iminium ions.

e Step 3: Analysis and Characterization

o Technique: Liquid Chromatography-lon Trap Mass Spectrometry (LC-ITMS).
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o Process: The stable cyanide-adducts formed were separated by LC and analyzed using MS3
scanning. This multi-stage fragmentation allowed for the detailed structural characterization of
the adducts, confirming their origin from the piperazine ring of fenebrutinib.

Quantitative Metabolic Stability Data

Beyond reactive metabolite formation, fenebrutinib exhibits high metabolic lability, as shown by the

following quantitative stability parameters from a separate UPLC-MS/MS study [3].

Metabolic Stability Parameter Value
In vitro Half-life (T1/2) 13.93 minutes
Intrinsic Clearance (CLint) 58.21 mL/min/kg

This high clearance and short half-life indicate that fenebrutinib is rapidly metabolized in the liver [3],

which is consistent with the extensive formation of metabolites and reactive intermediates.

Clinical and Preclinical Context

o Safety Profile: The formation of 15 different reactive intermediates (including iminium ions,
aldehydes, and iminoquinones) is proposed as a potential mechanistic explanation for fenebrutinib's
observed adverse effects, such as elevated liver enzymes (alanine aminotransferase elevation) [1] [3].
It is important to note that recent Phase III clinical results from November 2025 report that "liver

safety was consistent with previous fenebrutinib studies," suggesting this toxicity is manageable [4]

[5].

e Mechanism of Action: Fenebrutinib is an investigational, reversible, non-covalent Bruton's tyrosine
kinase (BTK) inhibitor. It is brain-penetrant and designed to inhibit both B-cell and microglial
activation, which is relevant for treating multiple sclerosis (MS) [4] [6]. Its high metabolic lability is a

distinct pharmacokinetic consideration from its primary therapeutic mechanism.
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¢ Recent Clinical Status: As of late 2025, fenebrutinib has reported positive Phase III results in both
relapsing and primary progressive MS. Regulatory submissions are anticipated after the readout of a

second Phase III RMS study in the first half of 2026 [4] [5].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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